Technical Monograph: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Technical Monograph: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Structural Characterization, Synthetic Pathways, and Medicinal Utility
Abstract
This technical guide provides a comprehensive analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also referred to as 5-Chloro-2-methoxy-phenylalanine). As a non-canonical amino acid (NCAA), this scaffold represents a critical building block in peptidomimetic drug design. The simultaneous presence of an electron-withdrawing halogen (chlorine) at the meta-position (relative to the alkyl chain) and an electron-donating methoxy group at the ortho-position imparts unique steric and electronic properties. This guide covers its physicochemical profile, robust synthetic methodologies, and applications in optimizing pharmacokinetic (PK) parameters.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
This molecule is a phenylalanine derivative characterized by a specific substitution pattern on the aromatic ring. The ortho-methoxy group induces significant rotational restriction about the
| Property | Specification |
| IUPAC Name | 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid |
| Common Name | 5-Chloro-2-methoxy-phenylalanine |
| Molecular Formula | |
| Molecular Weight | 229.66 g/mol |
| Chirality | Available as (L), (D), or (DL)-racemate |
| LogP (Predicted) | ~1.8 - 2.1 (Cl increases lipophilicity vs. Phe) |
| pKa (COOH) | ~2.2 |
| pKa ( | ~9.1 |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
Synthetic Methodologies
For research-grade synthesis, two primary pathways are recommended depending on the required stereochemistry and scale.
A. The Acetamidomalonate Pathway (Robust Chemical Synthesis)
This method is preferred for generating the racemic hydrochloride salt, which can subsequently undergo enzymatic resolution. It avoids the harsh reducing conditions of the Erlenmeyer-Plöchl azlactone route that might inadvertently dechlorinate the aromatic ring.
Mechanism:
-
Alkylation: 5-Chloro-2-methoxybenzyl bromide reacts with the enolate of diethyl acetamidomalonate.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis removes the protecting groups and decarboxylates the malonic backbone.
Figure 1: Acetamidomalonate synthesis pathway yielding the racemic amino acid.
B. Chemo-Enzymatic Synthesis (Enantioselective)
For high-purity L-isomers required in solid-phase peptide synthesis (SPPS), an enzymatic transamination approach is superior.
-
Substrate: 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid (derived from the corresponding aldehyde via condensation).
-
Biocatalyst: Phenylalanine Dehydrogenase (PheDH) or an engineered Transaminase.
-
Cofactor: NADH/NAD+ recycling system (using Formate Dehydrogenase).
-
Advantage: Yields >99% ee (enantiomeric excess) without heavy metal contamination.
Medicinal Chemistry Applications
The 5-chloro-2-methoxy substitution pattern is not arbitrary; it is a strategic tool in Hit-to-Lead optimization.
1. Metabolic Stability (The "Chlorine Block")
The chlorine atom at the 5-position (meta to the alkyl chain, para to the methoxy) effectively blocks metabolic oxidation. In unsubstituted phenylalanine, the para-position is a metabolic "soft spot" susceptible to hydroxylation by Cytochrome P450 enzymes. The 5-chloro substituent sterically and electronically deactivates this region, extending the half-life (
2. Conformational Constraint (The "Methoxy Effect")
The 2-methoxy group creates steric clash with the peptide backbone protons. This restricts the
3. Halogen Bonding
The chlorine atom can participate in halogen bonding (X-bond) with carbonyl oxygens in the receptor binding pocket. This interaction is directional and can be stronger than hydrogen bonding in hydrophobic environments.
Figure 2: Decision logic for incorporating 5-chloro-2-methoxy-phenylalanine into drug scaffolds.
Experimental Protocol: Fmoc-Protection for SPPS
For researchers utilizing this molecule in peptide synthesis, the free amino acid must be converted to its Fmoc-protected form.
Objective: Synthesize N-(9-Fluorenylmethoxycarbonyl)-5-chloro-2-methoxy-L-phenylalanine.
Reagents:
-
5-Chloro-2-methoxy-L-phenylalanine (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
- (2.5 eq)
-
Solvent: Water/Acetone (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (10 mmol) and
(25 mmol) in 25 mL of water. Ensure complete dissolution to establish a basic pH (~9.0), which is critical for the nucleophilic attack of the amine. -
Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes. Note: Acetone is used to solubilize the Fmoc reagent while remaining miscible with water.
-
Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor via TLC (Solvent:
/MeOH/AcOH 90:8:2). The ninhydrin stain for the starting material should disappear. -
Workup:
-
Evaporate the acetone under reduced pressure (Rotavap).
-
Wash the remaining aqueous layer with diethyl ether (
mL) to remove unreacted Fmoc-OSu and byproducts. -
Acidification: Cool the aqueous phase to
and slowly acidify to pH 2.0 using 1N HCl. The Fmoc-amino acid will precipitate as a white solid.
-
-
Isolation: Extract the precipitate into ethyl acetate (
mL). Wash the organic layer with brine, dry over anhydrous , and concentrate to dryness. -
Purification: Recrystallize from Ethyl Acetate/Hexane to obtain the pure product.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
NMR (DMSO-
, 400 MHz):- 12.8 (br s, 1H, COOH)
- 7.8 (d, 1H, NH)
- 7.2 - 6.9 (m, 3H, Aromatic protons). Look for the splitting pattern: The 5-Cl, 2-OMe substitution leaves protons at positions 3, 4, and 6. Position 6 is a singlet or small doublet; 3 and 4 show coupling.
-
4.2 (m, 1H,
-CH) -
3.8 (s, 3H,
) -
3.1 - 2.9 (m, 2H,
- )
-
Mass Spectrometry (ESI):
-
Positive Mode:
(showing characteristic Chlorine isotope pattern 3:1 ratio for ).
-
References
-
Erlenmeyer-Plöchl Azlactone Synthesis : Plöchl, J. (1884).[1][2] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft. [3][1][2]
-
Halogenated Phenylalanine Synthesis : Ashnagar, A. et al. (2007). "Synthesis and Elucidation of 4-bis(2-Chloroethyl)-amino-L-phenylalanine". Asian Journal of Chemistry.
-
Medicinal Chemistry of Chloro/Methoxy Groups : Ishihara, Y. (2024). "Roles of the Chloro and Methoxy Groups in Drug Discovery". Drug Hunter.
-
Enzymatic Synthesis of Chiral Amino Acids : Jiangnan University Research (2023). "A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids".
-
Chemical Properties & Identifiers : PubChem. "2-Amino-3-(substituted-phenyl)propanoic acid derivatives".
